molecular formula C20H19NO6 B1670151 Egenine CAS No. 6883-44-9

Egenine

Cat. No. B1670151
CAS RN: 6883-44-9
M. Wt: 369.4 g/mol
InChI Key: YMHFBUOKLSWOQF-NSHGMRRFSA-N
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Description

Decumbensine is the first phthalideisoquinoline hemiacetal from a natural source. Inhibits Ca2+ currents and contractile responses in vitro.

Scientific Research Applications

Egenine as a Precursor in Alkaloid Biogenesis

Egenine, identified in Fumaria vaillantii Loisel., may act as a biogenetic precursor for the alkaloid bicuculline. This discovery adds to our understanding of phthalideisoquinoline hemiacetal formation in natural sources (Gözler, Gözler, & Shamma, 1983).

Synthetic Studies of Egenine

The synthesis of egenine, a phthalideisoquinoline hemiacetal, was achieved and provided insights into the stereochemistry of related compounds. These findings are crucial for understanding the chemical properties and potential applications of egenine and related compounds (Rein & Gawley, 1990).

Egenine in Neuroscience Research

Egenine and related alkaloids from Corydalis decumbens have shown potential in modulating neuronal excitability. This could have implications for understanding and potentially treating neurological conditions (Huang et al., 2018).

Stereoselective Synthesis of Egenine

Advancements in the stereoselective synthesis of egenine have provided a deeper understanding of its chemical structure and potential therapeutic applications, particularly in relation to other significant alkaloids (Rozwadowska & Matecka, 1991).

properties

IUPAC Name

(6R,8S)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6,8-dihydrofuro[3,4-g][1,3]benzodioxol-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18,20,22H,4-5,8-9H2,1H3/t17-,18+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHFBUOKLSWOQF-NSHGMRRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(O4)O)C6=C(C=C5)OCO6)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C([C@H](O4)O)C6=C(C=C5)OCO6)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30923096
Record name 6-(6-Methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Egenine

CAS RN

6883-44-9, 119736-64-0
Record name Decumbensine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006883449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(6-Methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6883-44-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
CL Zhang, QL Huang, J Chen, WJ Zhang… - Journal of natural …, 2019 - ACS Publications
… of (+)-egenine, except that one methylenedioxy moiety in (+)-egenine was replaced by two … the NMR data of 3 with (+)-egenine. The NMR data for these compounds were highly similar, …
Number of citations: 16 pubs.acs.org
KS Rein, RE Gawley - The Journal of Organic Chemistry, 1991 - ACS Publications
… is the hemiacetal egenine, 2.3 Bicuculline and egenine both … a GABAa antagonist25), while egenine was isolated as the (+) … evidence that decumbensine and egenine are identical and …
Number of citations: 45 pubs.acs.org
CS Maria Del Pilar, N Shankaraiah, LS Santos - Tetrahedron Letters, 2010 - Elsevier
A concise diastereotioselective strategy for the synthesis of noscapine, bicuculline, and egenine (1a–c), as well as capnoidine and corytensine (2a,b), was developed using …
Number of citations: 24 www.sciencedirect.com
RE Gawley, P Zhang - The Journal of Organic Chemistry, 1996 - ACS Publications
Transmetalation of 1-lithiotetrahydroisoquinolyloxazolines with magnesium halides affords Grignard reagents that add to aldehydes with up to 80% selectivity for one of the four possible …
Number of citations: 56 pubs.acs.org
B Gözler, T Gözler, M Shamma - Tetrahedron, 1983 - Elsevier
(+)-Egenine (4), the first phthalideisoquinoline hemiacetal isolated form a natural source has been found in Fumaria vaillantii Loisel.(Fumariaceae).(+)-Egenine may act as the immediate …
Number of citations: 35 www.sciencedirect.com
KS Rein, RE Gawley - Tetrahedron letters, 1990 - Elsevier
… Herein we report the synthetic correlation of a major eryrhro isomer to egenine and bicuculline diol, along with spectral data suggesting the probable identity of egenine and …
Number of citations: 31 www.sciencedirect.com
P Dokurno, M Gdaniec, Z Kosturkiewicz… - … Section C: Crystal …, 1993 - scripts.iucr.org
… We have prepared (_)-egenine by Dibal-H reduc-tion of (---)-bicuculline (Rozwadowska & Matecka, 1991). The reduction appeared to be a highly stereo-specific process leading …
Number of citations: 4 scripts.iucr.org
S Kadota, XL Sun, P Basnet, T Namba… - Phytotherapy …, 1996 - Wiley Online Library
… The results of the present investigation suggest that ( + )-egenine exerts a negative inotropic effect while corlumidine has a positive inotropic effect. If we compare the structures of these …
Number of citations: 12 onlinelibrary.wiley.com
Q Huang, J Chen, W Zhang, B Zhou, C Zhang… - Phytochemistry, 2018 - Elsevier
… correlation with (+)-egenine. Compound 11 was treated with … /H-9 between (+)-egenine and its N-oxides possibly result from … , the structure of 5 was determined to be egenine-α-N-oxide. …
Number of citations: 22 www.sciencedirect.com
MD Rozwadowska, D Matecka - Liebigs Annalen der Chemie, 1991 - Wiley Online Library
… rac‐egenine (3) and rac‐corytensine (4) are prepared by stereoselective DIBAL reduction of rac‐bicuculline (1) and rac‐adlumidine (2), respectively. The identity of egenine (3) with …

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